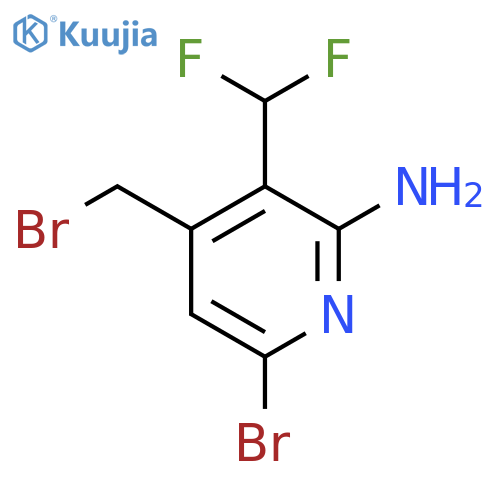

Cas no 1805260-08-5 (2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine)

1805260-08-5 structure

商品名:2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine

CAS番号:1805260-08-5

MF:C7H6Br2F2N2

メガワット:315.94074678421

CID:4811341

2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine

-

- インチ: 1S/C7H6Br2F2N2/c8-2-3-1-4(9)13-7(12)5(3)6(10)11/h1,6H,2H2,(H2,12,13)

- InChIKey: KLDUIDTZJXWZFR-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=C(N=C(C=1C(F)F)N)Br

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 171

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 38.9

2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029071700-1g |

2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine |

1805260-08-5 | 97% | 1g |

$1,564.50 | 2022-04-01 |

2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine 関連文献

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

1805260-08-5 (2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine) 関連製品

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬